molecular formula C12H23NO2S B6260991 tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate CAS No. 2172173-90-7

tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate

Cat. No.: B6260991
CAS No.: 2172173-90-7
M. Wt: 245.4
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Description

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two methyl groups, and a sulfanyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and thiol compounds. One common method includes the following steps:

    Formation of the Piperidine Derivative: The starting material, 2,2-dimethylpiperidine, is reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Protection of the Piperidine Nitrogen: The piperidine derivative is then treated with tert-butyl chloroformate to protect the nitrogen atom, forming the tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives without the sulfanyl group

    Substitution: Piperidine derivatives with different functional groups

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, affecting cellular processes. Additionally, the piperidine ring can interact with biological receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2-dimethylpiperidine-1-carboxylate: Lacks the sulfanyl group, making it less reactive in redox reactions.

    2,2-Dimethyl-4-sulfanylpiperidine-1-carboxylate: Lacks the tert-butyl group, affecting its solubility and stability.

Uniqueness

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and sulfanyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in organic synthesis and research.

Properties

CAS No.

2172173-90-7

Molecular Formula

C12H23NO2S

Molecular Weight

245.4

Purity

95

Origin of Product

United States

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